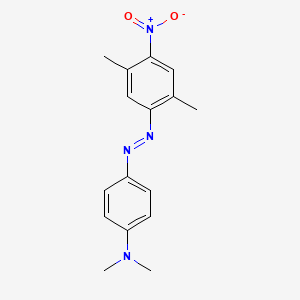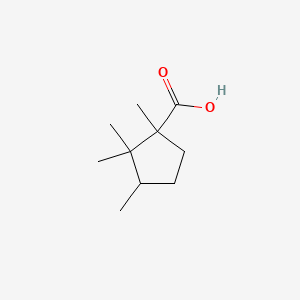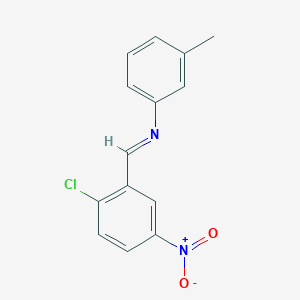![molecular formula C9H11NO2 B11945903 Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate CAS No. 22139-35-1](/img/structure/B11945903.png)
Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate is a complex organic compound with the molecular formula C9H11NO2. It is known for its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This is followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial synthesis would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Wissenschaftliche Forschungsanwendungen
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Wirkmechanismus
The mechanism of action of methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence the compound’s binding affinity and specificity for certain enzymes or receptors, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-azabicyclo[2.2.1]hept-2-ene-5-carboxylate: Similar in structure but with a bicyclic rather than tricyclic core.
Methyl 5-azatricyclo[3.2.1.0(2,4)]oct-7-ene-5-carboxylate: Another tricyclic compound with a different ring fusion pattern.
Uniqueness
Methyl 5-azatricyclo[4.2.0.0(2,4)]oct-7-ene-5-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research settings where unique molecular interactions are studied .
Eigenschaften
CAS-Nummer |
22139-35-1 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
methyl 5-azatricyclo[4.2.0.02,4]oct-7-ene-5-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)10-7-3-2-5(7)6-4-8(6)10/h2-3,5-8H,4H2,1H3 |
InChI-Schlüssel |
RNMLTQCJZJSPON-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C2CC2C3C1C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


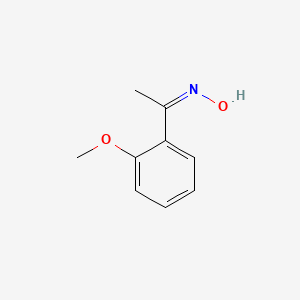

![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
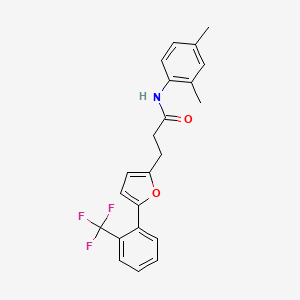

![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)

